Propanediamide, 2,2-dichloro-N,N'-bis(4-methylphenyl)-
Overview
Description
Propanediamide, 2,2-dichloro-N,N’-bis(4-methylphenyl)- is a chemical compound with the molecular formula C17H16Cl2N2O2 . It is known for its unique structure, which includes two chlorine atoms and two 4-methylphenyl groups attached to a propanediamide backbone. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanediamide, 2,2-dichloro-N,N’-bis(4-methylphenyl)- typically involves the reaction of dichloromalonimidoyl chlorides with 4-methylphenylamine under controlled conditions . The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete reaction and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality Propanediamide, 2,2-dichloro-N,N’-bis(4-methylphenyl)- for various applications.
Chemical Reactions Analysis
Types of Reactions
Propanediamide, 2,2-dichloro-N,N’-bis(4-methylphenyl)- undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form N,N’-diaryldichloromalonamides.
Alcoholysis: Reaction with alcohols to form imidic esters.
Substitution: Reaction with sodium azide in DMF to form bis(1-aryl-1,2,3,4-tetrazol-5-yl)iminomethanes.
Condensation: Reaction with hydrazine hydrate to form 3,5-diarylamino-4-chloropyrazoles.
Common Reagents and Conditions
Sodium azide: Used in substitution reactions.
Hydrazine hydrate: Used in condensation reactions.
Triphenylphosphine: Used in various organic transformations.
Major Products Formed
- N,N’-diaryldichloromalonamides
- Imidic esters
- Bis(1-aryl-1,2,3,4-tetrazol-5-yl)iminomethanes
- 3,5-diarylamino-4-chloropyrazoles
Scientific Research Applications
Propanediamide, 2,2-dichloro-N,N’-bis(4-methylphenyl)- has a wide range of applications in scientific research:
- Chemistry : Used as a reagent in organic synthesis and as a building block for more complex molecules.
- Biology : Studied for its potential biological activity and interactions with biomolecules.
- Medicine : Investigated for its potential therapeutic properties and as a precursor for drug development.
- Industry : Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Propanediamide, 2,2-dichloro-N,N’-bis(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound’s dichloro and 4-methylphenyl groups play a crucial role in its reactivity and binding affinity. It can form stable complexes with various biomolecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
- Propanediamide, 2,2-dichloro-N,N’-bis[4-morpholinyl[(phenylmethyl)amino]methylene]
- N,N’-diaryldichloromalonamides
- Bis(1-aryl-1,2,3,4-tetrazol-5-yl)iminomethanes
Uniqueness
Propanediamide, 2,2-dichloro-N,N’-bis(4-methylphenyl)- stands out due to its unique combination of dichloro and 4-methylphenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2,2-dichloro-N,N'-bis(4-methylphenyl)propanediamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O2/c1-11-3-7-13(8-4-11)20-15(22)17(18,19)16(23)21-14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGWLRPUJNYFBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C(=O)NC2=CC=C(C=C2)C)(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360290 | |
Record name | Propanediamide, 2,2-dichloro-N,N'-bis(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80360290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61922-27-8 | |
Record name | Propanediamide, 2,2-dichloro-N,N'-bis(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80360290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.